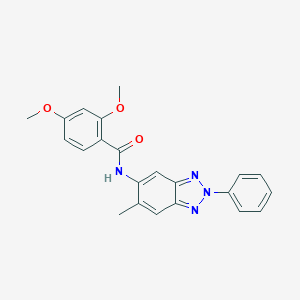
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, commonly known as BTT-1023, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known to have a high affinity for the CD40 receptor, which is a key regulator of the immune system.
Wissenschaftliche Forschungsanwendungen
BTT-1023 has been studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. One of the key mechanisms of action of BTT-1023 is its ability to inhibit the CD40 receptor, which is involved in the activation of immune cells. By blocking this receptor, BTT-1023 has the potential to modulate the immune response and prevent the development of autoimmune disorders.
Wirkmechanismus
BTT-1023 has been shown to bind to the CD40 receptor with high affinity, thereby blocking the interaction between CD40 and its ligand. This prevents the activation of immune cells and the subsequent production of pro-inflammatory cytokines. Additionally, BTT-1023 has been shown to induce regulatory T cells, which are important for maintaining immune tolerance.
Biochemical and Physiological Effects:
BTT-1023 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTT-1023 can inhibit the activation of immune cells and the production of pro-inflammatory cytokines. In vivo studies have shown that BTT-1023 can prevent the development of autoimmune disorders and reduce the severity of symptoms in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BTT-1023 is its high affinity for the CD40 receptor, which makes it a potent inhibitor of immune cell activation. Additionally, BTT-1023 has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of BTT-1023 is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of BTT-1023. One area of interest is the development of more potent and selective CD40 inhibitors. Additionally, BTT-1023 may have potential applications in the treatment of cancer, as CD40 is known to be overexpressed in many types of cancer. Finally, further studies are needed to determine the optimal dosing and administration of BTT-1023 for therapeutic use.
Conclusion:
In conclusion, BTT-1023 is a promising small molecule inhibitor with potential therapeutic applications in a variety of diseases. Its ability to inhibit the CD40 receptor and modulate the immune response makes it an attractive candidate for the treatment of autoimmune disorders, cancer, and transplant rejection. Further studies are needed to fully elucidate its mechanism of action and determine its optimal use in therapeutic settings.
Synthesemethoden
The synthesis of BTT-1023 involves the reaction of 2,4-dimethoxybenzoyl chloride with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield BTT-1023 as a white solid.
Eigenschaften
Molekularformel |
C22H20N4O3 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-11-19-20(25-26(24-19)15-7-5-4-6-8-15)13-18(14)23-22(27)17-10-9-16(28-2)12-21(17)29-3/h4-13H,1-3H3,(H,23,27) |
InChI-Schlüssel |
RGVUSCDUZDWMEO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243644.png)
![5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243645.png)
![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)